Udonitrectag Phase II Neurotrophic Keratitis Efficacy: Dose-Response Versus Vehicle Control
In a Phase II, international, multicenter, double-masked, randomized, vehicle-controlled trial (NCT04276558) evaluating three doses of Udonitrectag (REC 0/0559) eye drops in 108 adult patients with Stage 2 or 3 neurotrophic keratitis, the proportion of patients achieving complete corneal healing at Week 8 was 33.3% for the 0.5 μg/day group, 19.2% for the 2.5 μg/day group, 19.2% for the 5.0 μg/day group, compared to 34.5% for the vehicle (placebo) group [1]. None of the Udonitrectag dose groups demonstrated a statistically significant improvement over vehicle [1].
| Evidence Dimension | Complete corneal healing rate at Week 8 |
|---|---|
| Target Compound Data | 33.3% (0.5 μg/day); 19.2% (2.5 μg/day); 19.2% (5.0 μg/day) |
| Comparator Or Baseline | Vehicle (placebo): 34.5% |
| Quantified Difference | -1.2% (0.5 μg/day vs vehicle); -15.3% (2.5 μg/day vs vehicle); -15.3% (5.0 μg/day vs vehicle) |
| Conditions | Phase II, multicenter, double-masked, randomized, vehicle-controlled trial; 108 patients with Stage 2/3 neurotrophic keratitis; 8-week treatment; 1 drop QID at 5, 25, or 50 μg/mL concentrations |
Why This Matters
This dataset establishes the benchmark efficacy profile of Udonitrectag in neurotrophic keratitis at defined doses, enabling direct comparison with alternative neurotrophic keratitis therapies and informing go/no-go decisions for procurement in related research programs.
- [1] NHS Health Research Authority. Research Summary: Phase 2 study of REC 0/0559 eye drops to treat Neurotrophic Keratitis. Lay summary of study results. IRAS ID 276465. View Source
